Cas no 18071-38-0 ((Di-N-Butylamino)acetonitrile)

(Di-N-Butylamino)acetonitrile structure
(Di-N-Butylamino)acetonitrile structure
Product Name:(Di-N-Butylamino)acetonitrile
CAS No:18071-38-0
MF:C10H20N2
MW:168.279202461243
CID:140287
PubChem ID:87443
Update Time:2025-07-10

(Di-N-Butylamino)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile,2-(dibutylamino)-
    • (dibutylamino)acetonitrile
    • (Di-n-butylamino)acetonitrile
    • 2-DIBUTYLAMINOACETONITRILE
    • AC1L3DNC
    • AC1Q2WST
    • AC1Q2WSU
    • CTK4D7689
    • Dibutylaminoacetonitril
    • Dibutylamino-acetonitril
    • Dibutylamino-essigsaeure-nitril
    • Di-n-butylaminoacetonitril
    • DI-n-BUTYLAMINOACETONITRILE
    • N,N-dibutyl-glycine nitrile
    • N,N-Dibutyl-glycin-nitril
    • Acetonitrile, 2-(dibutylamino)-
    • 2-(dibutylamino)acetonitrile
    • SCHEMBL240366
    • 18071-38-0
    • DTXSID00170999
    • FT-0612165
    • EINECS 241-979-6
    • NS00025946
    • AKOS009256749
    • (Di-N-Butylamino)acetonitrile
    • MDL: MFCD00019825
    • Inchi: 1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3
    • InChI Key: ZPVXOYNIUUYGQD-UHFFFAOYSA-N
    • SMILES: N(CC#N)(CCCC)CCCC

Computed Properties

  • Exact Mass: 168.1628
  • Monoisotopic Mass: 168.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 0.866
  • Boiling Point: 256°Cat760mmHg
  • Flash Point: 94.2°C
  • Refractive Index: 1.448
  • PSA: 27.03

(Di-N-Butylamino)acetonitrile Pricemore >>

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